molecular formula C11H8N2O2 B074159 3-Quinoxalin-2-yl-acrylic acid CAS No. 1593-24-4

3-Quinoxalin-2-yl-acrylic acid

Cat. No.: B074159
CAS No.: 1593-24-4
M. Wt: 200.19 g/mol
InChI Key: QJNZVVWLYVQBPQ-AATRIKPKSA-N
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Future Directions

Quinoxalines have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefiting researchers for future development .

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Quinoxaline derivatives have been shown to impact numerous biochemical pathways, indicating the potential for broad biological activity . Further investigation is necessary to determine the specific pathways influenced by this compound.

Result of Action

Quinoxaline derivatives are known to exhibit a wide range of physicochemical and biological activities , suggesting that this compound may have diverse molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinoxalin-2-yl-acrylic acid typically involves the condensation of 2-quinoxalinecarboxylic acid with appropriate reagents under specific conditions. One common method includes the reaction of 2-quinoxalinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the use of titanium silicate-1 as a catalyst for the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of recyclable catalysts and solvent-free reaction conditions are preferred to ensure sustainability and cost-effectiveness. For instance, the use of microwave irradiation and ionic liquids has been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Quinoxalin-2-yl-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinoxalin-2-yl-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional synthetic modifications and enhances the compound’s potential as a versatile building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(E)-3-quinoxalin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNZVVWLYVQBPQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1593-24-4
Record name 2-Quinoxalineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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